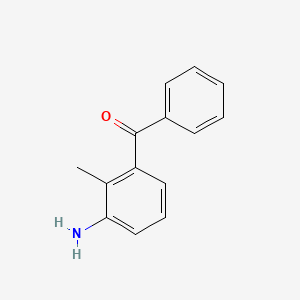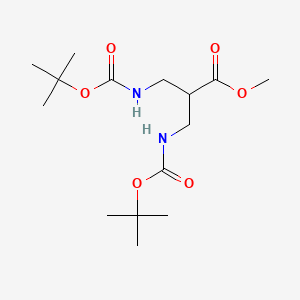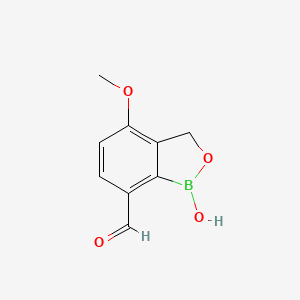
1,3-Dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde is a boron-containing heterocyclic compound. It belongs to the benzoxaborole class, which is known for its unique structural features and potential biological activities. The presence of boron in its structure imparts unique chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde typically involves the formation of the benzoxaborole ring followed by functionalization at specific positions. One common method involves the reaction of 2-aminophenol with boronic acid derivatives under controlled conditions to form the benzoxaborole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and reaction time are critical factors that influence the overall yield and quality of the final product .
化学反应分析
Types of Reactions
1,3-Dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxaldehyde group can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxaldehyde group results in primary alcohols .
科学研究应用
1,3-Dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimalarial agent due to its ability to inhibit specific enzymes in the malaria parasite.
Biological Research: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein interactions.
Materials Science: Its boron-containing structure is explored for applications in materials science, including the development of novel polymers and catalysts.
作用机制
The mechanism of action of 1,3-dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde involves its interaction with specific molecular targets. In the context of its antimalarial activity, the compound inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the survival of the malaria parasite. By binding to the active site of DHODH, the compound disrupts the parasite’s pyrimidine biosynthesis pathway, leading to its death .
相似化合物的比较
Similar Compounds
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole: Lacks the methoxy and carboxaldehyde groups but shares the core benzoxaborole structure.
4-Methoxy-2,1-benzoxaborole: Similar structure but without the hydroxyl and carboxaldehyde functionalities.
7-Carboxaldehyde-2,1-benzoxaborole: Contains the carboxaldehyde group but lacks the methoxy and hydroxyl groups.
Uniqueness
1,3-Dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the boron atom in the benzoxaborole ring enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C9H9BO4 |
|---|---|
分子量 |
191.98 g/mol |
IUPAC 名称 |
1-hydroxy-4-methoxy-3H-2,1-benzoxaborole-7-carbaldehyde |
InChI |
InChI=1S/C9H9BO4/c1-13-8-3-2-6(4-11)9-7(8)5-14-10(9)12/h2-4,12H,5H2,1H3 |
InChI 键 |
VICLHRVKUSZUGI-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(C=CC(=C2CO1)OC)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


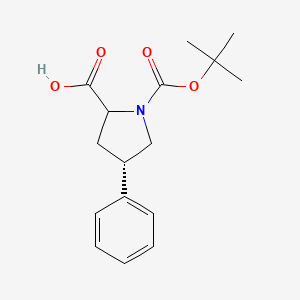
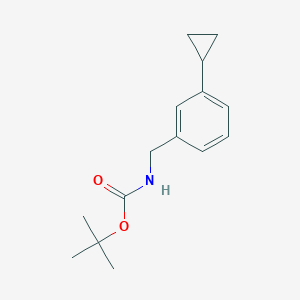
![N-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}hexadecanamide](/img/structure/B13979724.png)
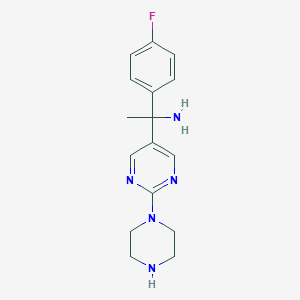
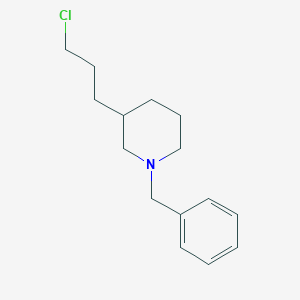
![tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate](/img/structure/B13979731.png)
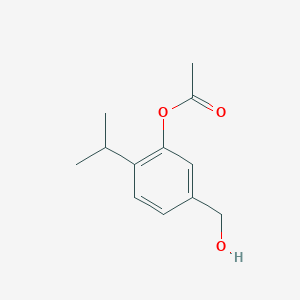
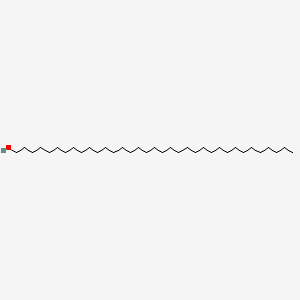
![1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole](/img/structure/B13979757.png)
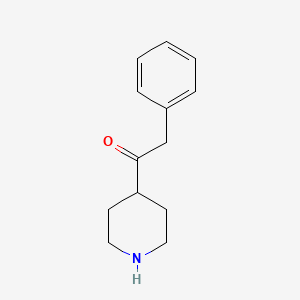
![[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13979776.png)
